

Commercial availability and suppliers of 1-(Benzylloxy)-4-iodobenzene

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Compound of Interest

Compound Name: 1-(Benzylloxy)-4-iodobenzene

Cat. No.: B010812

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An In-Depth Technical Guide to **1-(Benzylloxy)-4-iodobenzene** for Advanced Research and Development

Executive Summary

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals on the procurement, characterization, and application of **1-(Benzylloxy)-4-iodobenzene** (CAS No. 19578-68-8). As a key building block in modern organic synthesis, its utility is particularly pronounced in the construction of complex molecular architectures via transition-metal-catalyzed cross-coupling reactions. This document provides an in-depth analysis of its commercial availability, quality control protocols, key synthetic applications, and critical safety guidelines. Authored from the perspective of a Senior Application Scientist, this guide emphasizes not only the procedural steps but also the underlying scientific principles and practical considerations essential for successful experimental outcomes.

Introduction: The Strategic Importance of 1-(Benzylloxy)-4-iodobenzene

1-(Benzylloxy)-4-iodobenzene, also known as Benzyl 4-iodophenyl Ether, is an aromatic ether and organoiodine compound. Its molecular structure features a stable benzylloxy protecting group on a phenyl iodide scaffold, making it an invaluable intermediate in multi-step syntheses. The true value of this reagent lies in the reactivity of the carbon-iodine (C-I) bond. The C-I bond

is the weakest among the carbon-halogen bonds, rendering aryl iodides the most reactive electrophilic partners in a wide array of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings.^{[1][2]} This high reactivity often permits the use of milder reaction conditions compared to analogous bromo- or chloro-arenes, which is critical when working with sensitive or complex substrates.^[1]

Its application is prevalent in the synthesis of biaryl compounds, which are common structural motifs in active pharmaceutical ingredients (APIs) and advanced materials.^{[2][3]} The benzyloxy group can be selectively removed under various conditions (e.g., hydrogenolysis) to reveal a phenol, providing a versatile handle for subsequent functionalization.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. Key data for **1-(BenzylOxy)-4-iodobenzene** has been consolidated from multiple authoritative sources.

Property	Value	Source(s)
CAS Number	19578-68-8	[4][5][6]
Molecular Formula	C ₁₃ H ₁₁ IO	[4][5][7]
Molecular Weight	310.13 g/mol	[5][6][7]
Appearance	White to pale amber crystalline solid/powder	[8][9]
Melting Point	55 - 64 °C	[4][8][9]
Boiling Point	140 °C @ 1 mmHg	[8]
IUPAC Name	1-(benzyloxy)-4-iodobenzene	[4][7]
Synonyms	Benzyl 4-Iodophenyl Ether, 4-Benzyloxyiodobenzene	[7][10]
Storage	Room temperature, in a dark, dry place. Light sensitive.	[5][8]

Commercial Availability and Supplier Analysis

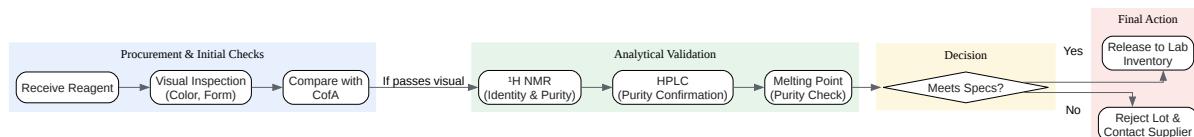
1-(BenzylOxy)-4-iodobenzene is readily available from several major chemical suppliers, typically at purities of 98% or higher. When selecting a supplier, researchers should consider not only price but also purity, available quantities, lead times, and the quality of accompanying documentation, such as Certificates of Analysis (CofA).

Supplier	Product Number (Example)	Purity Specification	Available Quantities
Thermo Scientific	L16092	98+%	5 g, 25 g
TCI Chemicals	B4692	>98.0% (GC)	5 g, 25 g
BLD Pharm	BD123891	≥98.0%	Various
CP Lab Safety	CPL-B4692	min 98% (GC)	100 g

Senior Application Scientist's Note: For applications in late-stage drug development or GMP-regulated environments, sourcing from suppliers who can provide detailed batch-to-batch consistency data and comprehensive impurity profiles is critical. While a purity of >98% is common, the nature of the remaining <2% can significantly impact reaction outcomes, particularly in catalysis where trace impurities can poison the catalyst. Always request a batch-specific CofA before purchase for critical applications.

Quality Control and Purity Assessment Workflow

Ensuring the identity and purity of starting materials is a non-negotiable step in any synthetic workflow. A multi-technique approach is recommended for the robust validation of **1-(BenzylOxy)-4-iodobenzene**.



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Caption: Procurement and Quality Control Workflow for incoming reagents.

Proton NMR (¹H NMR) Spectroscopy

This is the primary technique for confirming the molecular structure. The expected spectrum in CDCl₃ will show characteristic signals:

- A singlet for the benzylic protons (-O-CH₂-Ph) around δ 5.0-5.1 ppm.
- A multiplet for the phenyl group of the benzyl moiety, typically between δ 7.3-7.5 ppm.
- Two sets of doublets in the aromatic region for the 1,4-disubstituted iodobenzene ring. Due to the electronegativity of iodine and oxygen, these will appear approximately at δ 6.8-7.0 ppm and δ 7.5-7.7 ppm. The integration of these peaks should correspond to a 2:5:2:2 proton ratio. The absence of significant impurity peaks confirms high purity.

High-Performance Liquid Chromatography (HPLC)

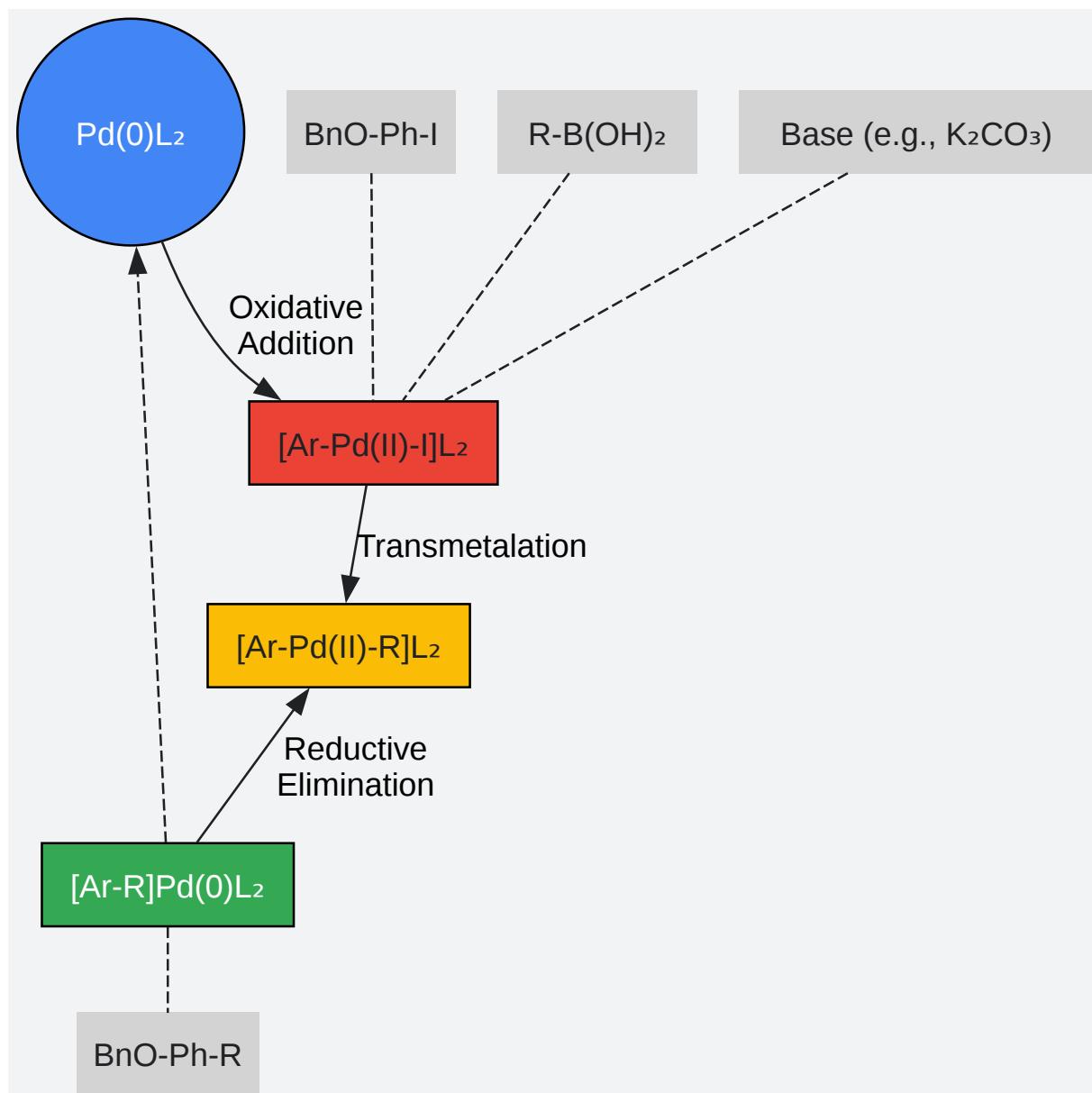
HPLC is an excellent method for quantifying purity. A reverse-phase method (e.g., using a C18 column with a water/acetonitrile mobile phase) will show a major peak for the product.^[11] The area percentage of this peak is typically reported as the purity. This technique is particularly effective for detecting less volatile or non-proton-containing impurities that are invisible to ¹H NMR.

Melting Point Analysis

A sharp melting point range that aligns with the literature value (e.g., 60-64 °C) is a strong indicator of high purity.^[8] A broad or depressed melting range suggests the presence of impurities.

Applications in Organic Synthesis: A Focus on Suzuki-Miyaura Coupling

The primary utility of **1-(Benzylxy)-4-iodobenzene** is as an electrophile in cross-coupling reactions.^[3] The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron compound, is a cornerstone of modern synthesis.^[1]



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Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Detailed Experimental Protocol: Synthesis of 4-(Benzylxy)biphenyl

This protocol describes a representative Suzuki-Miyaura coupling using **1-(Benzylxy)-4-iodobenzene** and phenylboronic acid.

Reagents & Equipment:

- **1-(BenzylOxy)-4-iodobenzene** (1.0 eq)
- Phenylboronic acid (1.2 eq)
- Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$ (0.02 eq, 2 mol%)
- Triphenylphosphine $[\text{PPh}_3]$ (0.04 eq, 4 mol%)
- Potassium carbonate (K_2CO_3), anhydrous (3.0 eq)
- Toluene and Water (e.g., 4:1 v/v mixture)
- Round-bottom flask, reflux condenser, magnetic stirrer, inert gas supply (Nitrogen or Argon)

Procedure:

- Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **1-(BenzylOxy)-4-iodobenzene**, phenylboronic acid, $\text{Pd}(\text{OAc})_2$, PPh_3 , and K_2CO_3 .
- Inert Atmosphere: Seal the flask and purge with an inert gas (N_2 or Ar) for 10-15 minutes. This is crucial as the $\text{Pd}(0)$ active catalyst is oxygen-sensitive.
- Solvent Addition: Under a positive pressure of inert gas, add the degassed toluene/water solvent mixture via syringe.
- Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 2-6 hours).[\[1\]](#)
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute with ethyl acetate and water.

- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4).
- Filter and concentrate the organic phase under reduced pressure to yield the crude product.
- Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(Benzyl)oxy)biphenyl.[12]

Senior Application Scientist's Note: The choice of ligand, base, and solvent system can dramatically affect yield and reaction time. PPh_3 is a standard, robust ligand. For more challenging couplings, specialized ligands (e.g., SPhos, XPhos) may be required. The aqueous base is essential for activating the boronic acid in the transmetalation step.[1]

Safety and Handling

Proper handling of **1-(Benzyl)oxy-4-iodobiphenyl** is essential for laboratory safety. The compound is classified as an irritant.[7]

- GHS Hazard Statements:
 - H315: Causes skin irritation.[7]
 - H319: Causes serious eye irritation.[7]
 - H335: May cause respiratory irritation.[5][7]
- Precautionary Measures (P-Statements):
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Handling: Always handle this chemical in a well-ventilated fume hood. Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Storage:

Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[\[5\]](#)[\[8\]](#)

Conclusion

1-(BenzylOxy)-4-iodobenzene is a highly versatile and commercially accessible reagent that serves as a cornerstone for advanced organic synthesis. Its high reactivity in palladium-catalyzed cross-coupling reactions makes it a preferred substrate for constructing complex molecular frameworks found in pharmaceuticals and functional materials. By adhering to rigorous quality control procedures, employing optimized reaction protocols, and observing strict safety guidelines, researchers can effectively leverage the synthetic potential of this valuable building block to accelerate their research and development objectives.

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